molecular formula C17H23N B2646141 Adamantan-1-yl(phenyl)methanamine CAS No. 139026-44-1

Adamantan-1-yl(phenyl)methanamine

Cat. No. B2646141
CAS RN: 139026-44-1
M. Wt: 241.378
InChI Key: RKXNBHCKARUOTD-UHFFFAOYSA-N
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Description

Adamantan-1-yl(phenyl)methanamine is a chemical compound with the CAS Number: 139026-44-1. It has a molecular weight of 241.38 and its IUPAC name is 1-adamantyl (phenyl)methylamine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for Adamantan-1-yl(phenyl)methanamine is 1S/C17H23N/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,16H,6-11,18H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, the specific details about the molecular structure were not found in the search results.


Physical And Chemical Properties Analysis

Adamantan-1-yl(phenyl)methanamine is a solid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Antiviral Activity

Adamantan-1-yl(phenyl)methanamine derivatives have shown promising antiviral activities. Specifically, some aminoadamantane derivatives exhibited significant inhibition against the cytopathicity of the influenza A virus. These compounds were more effective than amantadine at lower concentrations and displayed specificity as anti-influenza A virus agents. However, these derivatives did not show activity against influenza B or other tested viruses, highlighting their targeted antiviral potential (Kolocouris et al., 1994).

Crystal and Molecular Structure Studies

The synthesis and analysis of novel adamantan-1-yl derivatives have contributed to understanding their crystal and molecular structures. This includes studies on compounds like esters 2-methyl-1-phenylpyridine-4-one-3-yl adamantan-1-ylethanoate, which are characterized by separation of hydrophobic and hydrophilic regions in their crystal packing (Petrović Peroković et al., 2013).

Spectroscopic and Electronic Properties

Research has explored the structural, spectroscopic, electronic, and thermodynamic properties of adamantan-1-yl derivatives. For instance, (adamantan-1-yl)(phenylsulfanyl)methanone has been studied using experimental and theoretical methods, revealing insights into molecular orbitals and their contributions from different groups in the compound (Gökce et al., 2018).

Development as Enzyme Inhibitors

Adamantan-1-yl-methoxy-functionalized derivatives have been developed as selective inhibitors of enzymes such as glucosylceramide synthase. These compounds are important due to their potential therapeutic applications in conditions linked to excessive glycosphingolipid levels (Wennekes et al., 2007).

Antimicrobial Activity

Adamantan-1-yl derivatives have shown significant antimicrobial activities. For instance, a series of adamantane derivatives demonstrated effective inhibition against bacteria like Staphylococcus aureus. These findings highlight the potential of these compounds in developing new antimicrobial agents (Orzeszko et al., 2000).

Inhibitory Activities on Cholinesterases

Certain adamantyl-based ester derivatives have been studied for their inhibitory activities on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research is crucial for understanding the therapeutic potential of adamantyl compounds in treating conditions like Alzheimer's disease (Kwong et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-adamantyl(phenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,16H,6-11,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXNBHCKARUOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantan-1-yl(phenyl)methanamine

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